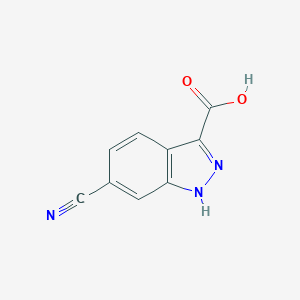

6-cyano-1H-indazole-3-carboxylic Acid

Overview

Description

Synthesis Analysis

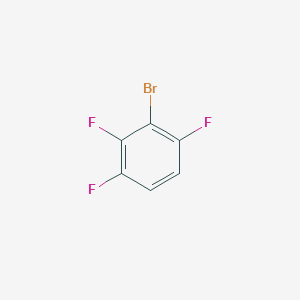

The synthesis of 6-Cyano-1H-indazole-3-carboxylic Acid involves several key steps, including aromatic nucleophilic substitution, decarbethoxylation, and cyclization processes. For example, an efficient large-scale synthesis starting from potassium cyanide has been reported, highlighting key transformations such as aromatic nucleophilic substitution of 2-nitrofluorobenzene by ethyl cyanoacetate, followed by a mild decarbethoxylation and an aniline nitrosation/cyclization to achieve the target compound (Coelho & Schildknegt, 2007).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. These analyses reveal the compound's intricate geometry and the impact of substituents on its overall structure. For instance, studies have been conducted to determine the crystal structure of related indazole derivatives, providing insights into their supramolecular architecture and intermolecular interactions (Anuradha et al., 2014).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including cycloadditions, which have been leveraged to synthesize novel compounds. For instance, the ruthenium-catalyzed synthesis of triazole derivatives from similar precursors showcases the compound's reactivity and potential for generating biologically active scaffolds (Ferrini et al., 2015).

Scientific Research Applications

Antispermatogenic Agents : Compounds including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have shown potent antispermatogenic activity, influencing testicular weight and spermatogenesis inhibition (Corsi & Palazzo, 1976).

Anti-inflammatory and Analgesic Activity : Derivatives synthesized from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine were evaluated for anti-inflammatory and analgesic properties (Reddy et al., 2015).

Synthesis and Antiinflammatory Actions : 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory activity in the carrageenan edema test (Nagakura et al., 1979).

Large‐Scale Synthesis : An efficient large-scale carbon-14 synthesis of 1H-indazole-[3-14C]carboxylic acid was reported, starting from [14C]potassium cyanide (Coelho & Schildknegt, 2007).

Enthalpy of Formation Studies : The standard enthalpy of formation of indazole and its derivatives, including 1H-indazole-3-carboxylic acid, was analyzed both experimentally and theoretically (Orozco-Guareño et al., 2019).

Synthesis of Oxadiazol-2-yl-1H-Indazole : Synthesis of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole derivatives was reported, starting from 1H-indazole-3-carboxylic acid (Raut et al., 2019).

Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes : 1.2-Dimethylindazolium-3-carboxylates derived from indazole were studied for their decarboxylation properties to give intermediary N-heterocyclic carbenes of indazole (Schmidt et al., 2006).

Antitumor Activity and Structural Analysis : An indazole derivative showed effective inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).

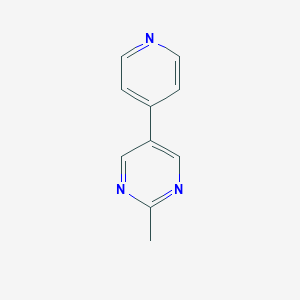

AKT Inhibition Activity : A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity (Gogireddy et al., 2014).

Structural Characterization : Structural analysis of various derivatives, including the title compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was performed (Anuradha et al., 2014).

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

It’s worth noting that indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines

Biochemical Pathways

Indolic secondary metabolites, which include indazole derivatives, are known to play an important role in pathogen defense in plants . This suggests that 6-cyano-1H-indazole-3-carboxylic Acid may affect similar biochemical pathways, although more research is needed to confirm this.

Pharmacokinetics

The compound’s molecular weight is 18716 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s worth noting that certain indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines

properties

IUPAC Name |

6-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBNYLSPDQSTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444667 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194163-31-0 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

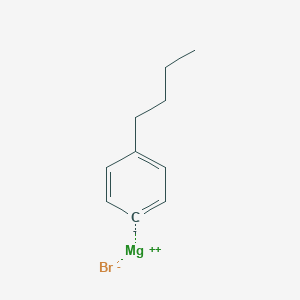

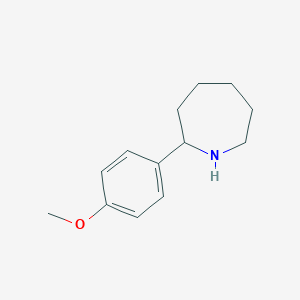

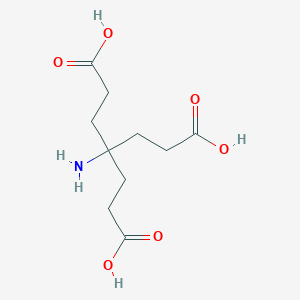

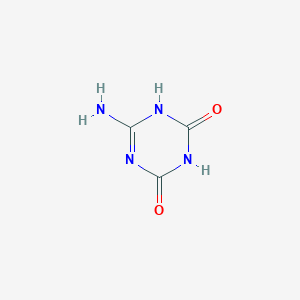

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)

![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)